2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a tert-butylamino group through a propanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is often modified to introduce reactive functional groups. This can be achieved through reactions such as nitration, sulfonation, or halogenation.
Introduction of the Propanoyl Chain: The modified benzoic acid is then reacted with a propanoyl chloride derivative under basic conditions to form the propanoyl benzoic acid intermediate.
Addition of the Tert-butylamino Group: The intermediate is then subjected to nucleophilic substitution with tert-butylamine, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in enzyme inhibition or receptor binding studies. It could be used as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Due to its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[[1-(Dimethylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid
- 2-[3-[[1-(Ethylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid features a tert-butyl group, which can significantly influence its steric and electronic properties. This can affect its reactivity, stability, and interaction with biological targets, potentially leading to unique pharmacological profiles or material properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[3-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-11(15(21)19-17(2,3)4)18-14(20)10-9-12-7-5-6-8-13(12)16(22)23/h5-8,11H,9-10H2,1-4H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKXPUYWYMOZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)CCC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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